molecular formula C23H28N4O3S2 B2845072 N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851987-30-9

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B2845072
CAS RN: 851987-30-9
M. Wt: 472.62
InChI Key: LZVBTZGFYLELRU-UHFFFAOYSA-N
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Description

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C23H28N4O3S2 and its molecular weight is 472.62. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bonding Supramolecular Architectures

N-donor type compounds, including those similar to the specified chemical, have been studied for their role in crystal engineering and host-guest chemistry. Research by Wang et al. (2011) investigated the crystallization of N-donor compounds with 5-sulfosalicylic acid, revealing the formation of intricate hydrogen-bonding synthons affecting crystal packing. This study underscores the importance of such compounds in developing new supramolecular architectures (Wang et al., 2011).

Antimicrobial Properties

Thiazole derivatives, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activity. Chawla's 2016 study highlights the significance of thiazole and its derivatives, demonstrating antimicrobial, anticancer, and other pharmacological activities. This research contributes to understanding the broad-spectrum biological activities of thiazole derivatives, including those with similar structures to the compound (Chawla, 2016).

Antiproliferative Activity Against Cancer Cell Lines

Compounds structurally akin to N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide have been synthesized and tested for antiproliferative effects on cancer cell lines. Chandrappa et al. (2008) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their effects on human cancer cell lines, finding potent antiproliferative activity. This underscores the potential of such compounds in cancer research (Chandrappa et al., 2008).

Cytotoxicity and In Silico Studies for Drug Development

Recent studies have developed pyrrole-linked mono- and bis(1,3,4-oxadiazole) hybrids with structures similar to the queried compound. Sanad et al. (2022) investigated the cytotoxicity of these hybrids against various cancer cell lines and used in silico methods for predicting their efficacy as drug-like scaffolds. This research is crucial for drug discovery and development, especially in the context of identifying novel anticancer agents (Sanad et al., 2022).

Antimalarial and COVID-19 Drug Potential

Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides, structurally related to the compound , utilizing computational calculations and molecular docking studies. Their research suggested potential applications in treating malaria and explored the possibility of these compounds against COVID-19 (Fahim & Ismael, 2021).

properties

IUPAC Name

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-14-10-17(4)21-20(11-14)31-23(24-21)26-25-22(28)18-5-7-19(8-6-18)32(29,30)27-12-15(2)9-16(3)13-27/h5-8,10-11,15-16H,9,12-13H2,1-4H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVBTZGFYLELRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

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